![molecular formula C10H12N2O3S2 B2758639 3,5-二甲基-N-(噻吩-3-基甲基)异噁唑-4-磺酰胺 CAS No. 1209327-68-3](/img/structure/B2758639.png)
3,5-二甲基-N-(噻吩-3-基甲基)异噁唑-4-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of “3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide” consists of a five-membered heterocyclic moiety commonly found in many commercially available drugs . The structure includes one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoxazoles, including “3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide”, often involve 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides . This reaction can be performed under solvent-free conditions using a recyclable Cu/Al2O3 nanocomposite catalyst .
科学研究应用
互变异构行为和分子构象研究
磺酰胺衍生物,包括与3,5-二甲基-N-(噻吩-3-基甲基)异恶唑-4-磺酰胺相关的那些,已对其互变异构行为和分子构象进行了广泛的研究,这对于了解其药理和生物活性至关重要。这些研究采用先进的光谱方法来阐明对其功能至关重要的结构动力学(Erturk et al.,2016)。
内皮素受体拮抗剂的开发
研究已发现N-[[2'-[[(4,5-二甲基-3-异恶唑基)氨基]磺酰基]-4-(2-恶唑基)[1,1'-联苯]-2-基]甲基]-N,3,3-三甲基丁酰胺(BMS-207940),一种高效且口服活性 ET(A) 选择性拮抗剂,展示了磺酰胺衍生物在开发心血管治疗药物中的潜力(Murugesan et al.,2003)。
代谢稳定性的结构优化
进一步的研究集中在优化磺酰胺衍生物的结构以增强代谢稳定性,从而开发出具有改善药代动力学性质的化合物。此优化过程对于创造更有效和更安全的治疗剂至关重要(Humphreys et al.,2003)。
化学治疗特性
已经探索了相关磺酰胺化合物(例如3,4-二甲基-5-磺胺酰胺基异恶唑)的化学治疗特性,以了解其对病原微生物的有效性,突出了这些化合物在治疗感染中的广泛治疗潜力(Schnitzer & Foster,1946)。
衍生物的合成和生物活性
对吡唑啉苯磺酰胺的合成和生物活性进行研究,并结合磺酰胺药效团,揭示了对碳酸酐酶和乙酰胆碱酯酶等酶的有效抑制作用,且细胞毒性低。此类研究强调了磺酰胺衍生物在设计具有各种生物活性的新化合物中的多方面应用(Ozmen Ozgun et al.,2019)。
作用机制
Target of Action
Isoxazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets due to their chemical diversity .
Mode of Action
Isoxazole derivatives are known to exhibit diverse biological activities, which suggests that they may interact with their targets in various ways .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a wide range of biological processes, indicating that they may influence numerous biochemical pathways .
属性
IUPAC Name |
3,5-dimethyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2/c1-7-10(8(2)15-12-7)17(13,14)11-5-9-3-4-16-6-9/h3-4,6,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMAEGZYDDOTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。